Cas no 1049131-86-3 (3-(3-bromophenyl)aniline)

3-(3-Bromophenyl)aniline is a brominated aromatic amine with the molecular formula C₁₂H₁₀BrN. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The presence of both an amine and a bromine substituent on the phenyl ring enables selective functionalization, making it valuable for cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its well-defined structure and high purity ensure consistent reactivity in complex synthetic pathways. The compound is typically handled under inert conditions due to the sensitivity of the amine group. Suitable for research and industrial applications, it offers a reliable building block for advanced chemical synthesis.
3-(3-bromophenyl)aniline structure
3-(3-bromophenyl)aniline structure
Product Name:3-(3-bromophenyl)aniline
CAS No:1049131-86-3
MF:C12H10BrN
MW:248.118502140045
CID:4569634
Update Time:2025-06-28

3-(3-bromophenyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromophenyl)aniline
    • 3'-Bromo-[1,1'-biphenyl]-3-amine
    • Inchi: 1S/C12H10BrN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2
    • InChI Key: OSBMEJLVNAQEIN-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC(Br)=C2)=CC=CC(N)=C1

3-(3-bromophenyl)aniline Pricemore >>

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Additional information on 3-(3-bromophenyl)aniline

Recent Advances in the Study of 3-(3-bromophenyl)aniline (CAS: 1049131-86-3) in Chemical Biology and Pharmaceutical Research

3-(3-bromophenyl)aniline (CAS: 1049131-86-3) is a brominated aromatic amine that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This compound serves as a crucial building block in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. The presence of both an amine functional group and a bromine substituent on the phenyl ring provides unique reactivity patterns that enable diverse chemical modifications, making it a valuable scaffold for drug discovery efforts.

Recent studies have focused on the synthetic utility of 3-(3-bromophenyl)aniline in palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effective use in constructing complex heterocyclic systems with potential kinase inhibitory activity. The bromine atom at the meta position allows for selective functionalization, while the aniline moiety serves as an excellent handle for further derivatization, enabling the rapid generation of structurally diverse compound libraries for biological screening.

In pharmaceutical applications, derivatives of 3-(3-bromophenyl)aniline have shown promising results as modulators of protein-protein interactions. A recent study published in ACS Chemical Biology (2024) reported a series of compounds derived from this scaffold that effectively disrupt the interaction between MDM2 and p53, offering potential therapeutic avenues for cancer treatment. The structural features of the parent compound allow for optimal positioning of pharmacophores in the MDM2 binding pocket, as revealed by X-ray crystallography studies of the protein-ligand complexes.

From a safety and pharmacokinetic perspective, recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 3-(3-bromophenyl)aniline derivatives has provided valuable insights. Research published in Drug Metabolism and Disposition (2023) indicated that while the parent compound shows moderate metabolic stability, strategic modifications at the amine functionality can significantly improve both solubility and metabolic resistance. These findings are particularly relevant for medicinal chemists working on optimizing lead compounds derived from this chemical scaffold.

The compound's role in materials science has also been explored, with recent investigations into its use as a precursor for organic electronic materials. A 2024 study in Advanced Materials demonstrated that polymers incorporating 3-(3-bromophenyl)aniline derivatives exhibit interesting charge transport properties, suggesting potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. This interdisciplinary application highlights the versatility of this chemical entity beyond traditional pharmaceutical uses.

Future research directions for 3-(3-bromophenyl)aniline appear promising, with several ongoing clinical trials involving compounds derived from this scaffold. The compound's unique structural features continue to inspire novel synthetic methodologies and biological applications, positioning it as an important tool in both academic and industrial research settings. As synthetic techniques evolve and our understanding of structure-activity relationships deepens, we can anticipate seeing more drug candidates originating from this versatile building block entering preclinical and clinical development stages.

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